Glycyl-L-seryl-L-seryl-L-serine
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Overview
Description
Glycyl-L-seryl-L-seryl-L-serine is a tetrapeptide composed of glycine and three serine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-seryl-L-serine can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry to protect the amino groups during the synthesis. The process involves coupling the amino acids in a specific sequence, followed by deprotection and cleavage from the solid support.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines use similar principles as SPPS but are optimized for high throughput and scalability.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Glycyl-L-seryl-L-seryl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residues can participate in hydrogen bonding and other interactions that influence the peptide’s activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-seryl-L-proline: Another tripeptide with similar properties but different biological activities.
Glycyl-L-seryl-L-hydroxyproline: Contains a hydroxylated proline residue, which can alter its chemical and biological properties.
Glycyl-L-prolyl-L-serine: A tripeptide with a different sequence, affecting its structure and function.
Uniqueness
Glycyl-L-seryl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three serine residues allows for multiple hydrogen bonding interactions, making it a valuable compound for studying peptide behavior and interactions.
Properties
CAS No. |
220264-61-9 |
---|---|
Molecular Formula |
C11H20N4O8 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H20N4O8/c12-1-8(19)13-5(2-16)9(20)14-6(3-17)10(21)15-7(4-18)11(22)23/h5-7,16-18H,1-4,12H2,(H,13,19)(H,14,20)(H,15,21)(H,22,23)/t5-,6-,7-/m0/s1 |
InChI Key |
PKHMNSBWJIMEND-ACZMJKKPSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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